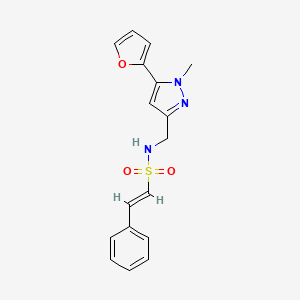

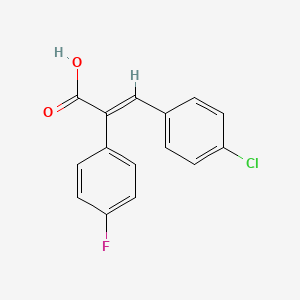

![molecular formula C26H18FN7O2 B2866736 N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-1-naphthamide CAS No. 1020488-28-1](/img/structure/B2866736.png)

N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-1-naphthamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-1-naphthamide” is a pyrazolo[3,4-d]pyrimidine derivative . These compounds have been shown to exhibit good preclinical drug metabolism and pharmacokinetics (DMPK) properties . They have also demonstrated excellent FLT3 and CDK inhibition and antiproliferative activities .

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives involves a series of chemical reactions . For instance, the reaction between ethyl 4,4,4-trifluoroacetoacetate and 3-(4-fluorophenyl)-1H-pyrazol-5-amine under specific conditions can lead to the formation of these compounds .Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidine derivatives is critical for their biological activity . The incorporation of a pyrimidine-fused heterocycle at position 4 of the pyrazole is particularly important for FLT3 and CDK inhibition .Chemical Reactions Analysis

Pyrazolo[3,4-d]pyrimidine derivatives have been shown to inhibit EGFR and ErbB2 kinases at sub-micromolar levels . They also exhibit potent anti-proliferative activities against various cancer cell lines .Wissenschaftliche Forschungsanwendungen

Synthesis and Herbicidal Activity

This compound falls under a category of pyrazolo[3,4-d]pyrimidine derivatives which have been synthesized for their potential applications in agriculture. Specifically, some derivatives have shown good herbicidal activities against certain weeds and crops at specific dosages. These compounds' synthesis and structure-activity relationship (SAR) studies pave the way for developing new agricultural chemicals with targeted weed control capabilities (Jin Luo, Anlin Zhao, C. Zheng, Tao Wang, 2017).

Neuroinflammation Imaging

Another significant application of closely related compounds is in the development of neuroinflammatory imaging agents. Derivatives have been synthesized with high affinity for the translocator protein 18 kDa (TSPO), recognized as an early biomarker for neuroinflammatory processes. Such compounds, particularly when radiolabeled, can serve as effective in vivo PET-radiotracers for neuroinflammation, offering valuable tools for diagnosing and studying neurological diseases (Annelaure Damont, Vincent Médran-Navarrete, Fanny Cacheux, et al., 2015).

Fluorescence Studies and Protein Interaction

Compounds within this structural family have also been investigated for their fluorescence properties and interactions with proteins like Bovine Serum Albumin (BSA). This research provides insights into the micropolarity of proteins and ligand-protein interactions, which is crucial for understanding various biological processes and designing fluorescence probes for bioanalytical applications (S. Patil, D. P. Shelar, Ramhari V. Rote, M. Jachak, 2011).

Anticancer and Anti-5-lipoxygenase Agents

Further, research into novel pyrazolopyrimidines derivatives, including structures similar to N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-1-naphthamide, has explored their potential as anticancer and anti-5-lipoxygenase agents. These studies involve the synthesis, biological evaluation, and structure-activity relationship analyses of these compounds to assess their efficacy in tumor inhibition and as anti-inflammatory agents (A. Rahmouni, Sawssen Souiei, Mohamed Amine Belkacem, et al., 2016).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[2-[1-(4-fluorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H18FN7O2/c1-15-13-22(29-24(35)20-8-4-6-16-5-2-3-7-19(16)20)34(32-15)26-30-23-21(25(36)31-26)14-28-33(23)18-11-9-17(27)10-12-18/h2-14H,1H3,(H,29,35)(H,30,31,36) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLWMEGWDCWJCEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)C2=CC=CC3=CC=CC=C32)C4=NC5=C(C=NN5C6=CC=C(C=C6)F)C(=O)N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H18FN7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

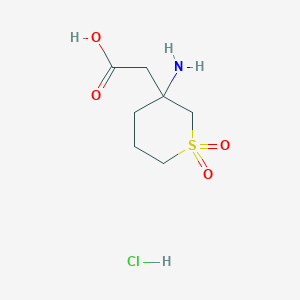

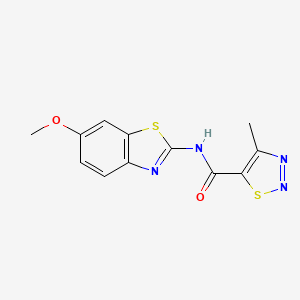

![ethyl 3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate](/img/structure/B2866653.png)

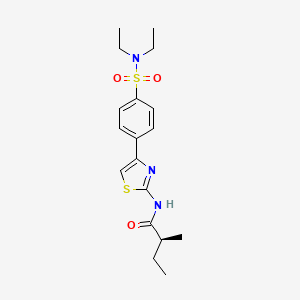

![N-(2-chloro-4-fluorobenzyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2866654.png)

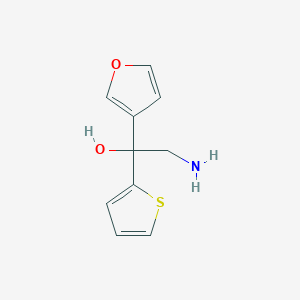

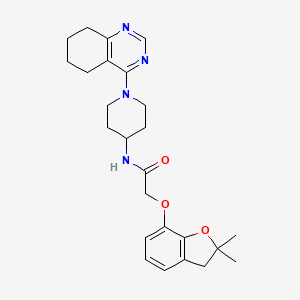

![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2866656.png)

![N-[5-methyl-2-[4-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]pyrazol-3-yl]acetamide](/img/structure/B2866658.png)

![1-[3-(4-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2866665.png)

![(Z)-4-(azepan-1-ylsulfonyl)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2866666.png)

![1-isopropyl-3,9-dimethyl-7-(2-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2866668.png)